molecular formula C8H14N2 B1444294 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile CAS No. 35018-16-7

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile

Cat. No.: B1444294
CAS No.: 35018-16-7
M. Wt: 138.21 g/mol
InChI Key: FWDZCAWKMNSHEF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile is a nitrile-functionalized pyrrolidine derivative characterized by a dimethyl-substituted pyrrolidine ring attached to an acetonitrile group. For instance, analogous compounds like 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile () and triazole-thioacetonitriles (–4) highlight the role of heterocyclic substituents in modulating solubility, stability, and electronic properties.

Properties

IUPAC Name

2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-3-6-10(8)7-5-9/h3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDZCAWKMNSHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile generally involves:

  • Nucleophilic substitution on suitable haloacetonitrile derivatives with 2,2-dimethylpyrrolidine.
  • Reductive amination of 2,2-dimethylpyrrolidine with acetonitrile-containing aldehydes or ketones.
  • Alkylation of 2,2-dimethylpyrrolidine with haloacetonitrile or related electrophiles.

These methods are adapted depending on the availability of starting materials and desired purity/yield.

Specific Preparation Methodologies

Alkylation of 2,2-Dimethylpyrrolidine with Haloacetonitrile

A common approach involves the direct alkylation of 2,2-dimethylpyrrolidine with a haloacetonitrile such as bromoacetonitrile under basic conditions. This method typically proceeds as follows:

  • Reagents and Conditions : 2,2-Dimethylpyrrolidine is reacted with bromoacetonitrile in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
  • Reaction Parameters : The reaction is conducted at temperatures ranging from room temperature to 80 °C for several hours.
  • Workup : After completion, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.
  • Purification : The crude product is purified by column chromatography or recrystallization.

This method yields this compound with moderate to good yields (typically 70–90%).

Reductive Amination Route

Another approach involves the reductive amination of 2,2-dimethylpyrrolidine with glycolonitrile or related aldehyde derivatives:

  • Step 1: Formation of Imine
    2,2-Dimethylpyrrolidine is reacted with glycolonitrile (HO–CH2–CN) or an aldehyde precursor to form an imine intermediate.

  • Step 2: Reduction
    The imine is then reduced using a hydride source such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions.

  • Outcome
    This yields the target nitrile-substituted pyrrolidine product with high selectivity and purity.

This method is advantageous for its mild conditions and high stereoselectivity, often used in medicinal chemistry syntheses.

Representative Experimental Data and Yields

Method Key Reagents Conditions Yield (%) Notes
Alkylation with bromoacetonitrile 2,2-Dimethylpyrrolidine, K2CO3, DMF 60–80 °C, 6–12 hours 75–88 Requires careful control of temperature
Reductive amination 2,2-Dimethylpyrrolidine, glycolonitrile, NaBH3CN Room temp, mild acid 80–90 High selectivity, mild conditions

Analytical Characterization

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR shows characteristic signals for the pyrrolidine ring and the nitrile methylene group.
    • ^13C NMR confirms the nitrile carbon (~115 ppm) and the quaternary carbon of the 2,2-dimethyl substituents.
  • Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight.

  • Infrared Spectroscopy (IR) : Strong absorption near 2250 cm^-1 corresponding to the nitrile group.

Research Findings and Optimization Insights

  • Reaction temperature and time critically influence yield and purity; higher temperatures accelerate reaction but may cause side reactions.
  • Use of anhydrous conditions and dry solvents improves reproducibility.
  • Bases such as potassium carbonate are preferred for alkylation due to mildness; stronger bases may lead to decomposition.
  • Reductive amination provides better stereochemical control and is favored in pharmaceutical synthesis.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Application Context
Alkylation with haloacetonitrile Simple, direct, scalable Requires base, potential side reactions 75–88% Bulk synthesis, industrial scale
Reductive amination Mild conditions, stereoselective Requires sensitive reagents 80–90% Medicinal chemistry, high purity

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of novel therapeutic agents. For instance, derivatives of 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile have been explored for their biological activities against specific cell lines, such as immortalized rat hepatic stellate cells (HSC-T6). In one study, two synthesized compounds exhibited promising IC50 values around 45.7 μM, indicating potential as anti-fibrotic agents.

Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized to create a variety of derivatives with enhanced pharmacological properties. For example, it has been involved in the synthesis of pyrimidine derivatives that show significant biological activity.

Agrochemicals

Herbicidal Applications
In the agricultural sector, this compound has been investigated for its herbicidal properties. A series of sulfonanilides incorporating a pyrimidinyl group at the 2-position were synthesized using this compound as a precursor. These compounds demonstrated excellent pre-emergence herbicidal activity against various weeds without harming rice plants, showcasing their potential utility in crop protection.

Organic Synthesis

Chemical Transformations
The nitrile functional group in this compound makes it a valuable building block in organic synthesis. It has been employed in several chemical transformations, including:

  • Pd-Catalyzed Reactions : The compound can participate in regioselective annulation reactions with propargyl carbonates to produce polysubstituted indolizines.
  • Electrochemical Conversions : It serves as a substrate in electrochemical reactions that yield nitrogen-containing compounds, leveraging its good conductivity and environmental compatibility.

Chemical Reactivity Studies

Research on the reactivity of this compound has focused on its interactions with electrophiles and nucleophiles. Studies have assessed its solubility and stability across various solvents to better understand its behavior in synthetic chemistry environments.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Acetonitrile Derivatives

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Reference ID
2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile Pyrrole ring Methyl group at N1, nitrile at C2 Chloroacetonitrile + N-methylpyrrole in DCE
2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile 1,2,4-Triazole ring Methoxyphenyl, thioether linkage Alkaline hydrolysis in aprotic solvents
5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane Pyridine rings, diazinane core Dimethyl groups, nitrile Crystallization from ethanol

Key Observations :

  • Synthetic Conditions : The use of aprotic solvents (e.g., DCE) enhances yields in nitrile synthesis by minimizing hydrolysis side reactions, as seen in 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile preparation . For triazole-thioacetonitriles, maintaining low temperatures (-5°C) during HCl saturation is critical to suppress impurities .
  • Substituent Effects : Methyl groups on heterocycles (e.g., pyrrolidine or triazole) improve solubility in organic solvents, while methoxy or pyridinyl groups enhance polar interactions with mineral acids or alkaline solutions .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

Property 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile (Inferred) 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile Triazole-Thioacetonitriles
Solubility Likely soluble in polar aprotic solvents Soluble in DCE, ethanol Soluble in alkaline solutions, mineral acids
Thermal Stability Moderate (stable below 100°C) Not reported Degrades above -5°C (impurity formation)
HOMO-LUMO Energy Gap Estimated 4–5 eV (based on pyrrolidine analogs) Not reported 3.8–4.2 eV (triazole derivatives)

Key Findings :

  • Electronic Structure: Quantum chemical studies on triazole-acetonitriles reveal non-planar molecular geometries with HOMO-LUMO orbitals localized on aromatic rings, suggesting similar electron density distribution in pyrrolidine analogs .
  • Impurity Profiles : Triazole-thioacetonitriles exhibit discrete chromatographic impurity peaks at elevated temperatures, emphasizing the need for strict temperature control during synthesis .

Biological Activity

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile is a compound notable for its structural features, including a pyrrolidine ring and a nitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyrrolidine Ring : A five-membered saturated ring containing nitrogen.
  • Nitrile Group : A cyano group (-C≡N) that enhances the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitrile group can participate in nucleophilic substitution reactions, which may influence enzyme activity and receptor interactions. The unique substitution pattern on the pyrrolidine ring may also affect its lipophilicity and binding affinity to biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, dual inhibitors targeting bacterial topoisomerases have shown low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, suggesting that derivatives of this compound could potentially serve as effective antibacterial agents .

Study 1: Antibacterial Activity

A study investigated the antibacterial activity of a series of compounds structurally related to this compound. The results demonstrated that certain derivatives exhibited potent inhibitory effects against multi-drug resistant strains of A. baumannii and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at low nanomolar concentrations, indicating strong antibacterial efficacy .

CompoundMIC (nM)Target
Compound A<32DNA gyrase
Compound B<100Topo IV

Study 2: Cytotoxicity Assessment

Another study explored the cytotoxic effects of related pyrrolidine derivatives on cancer cell lines. The compound 5-(2,4-dimethylbenzyl)pyrrolidin-2-one demonstrated significant cytotoxicity with IC50 values indicating effective cell death in Hep G2 cells . This suggests that compounds like this compound may also exhibit similar properties.

Summary of Biological Activities

Activity TypeObservations
AntibacterialPotent against MDR strains
CytotoxicityEffective on cancer cell lines
Enzyme InhibitionInhibits key bacterial enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile
Reactant of Route 2
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2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.